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molecular formula C13H22N2O5 B3049382 Di-tert-butyl 2-oxoimidazolidine-1,3-dicarboxylate CAS No. 204452-21-1

Di-tert-butyl 2-oxoimidazolidine-1,3-dicarboxylate

Cat. No. B3049382
M. Wt: 286.32 g/mol
InChI Key: GTKMTFLQZQJZOK-UHFFFAOYSA-N
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Patent
US06211184B1

Procedure details

A solution of 6-2 (28.0 g, 98 mmol), Mg(ClO4)2 (4.3 g, 20 mmol), and CH3CN (400 mL) was heated at 50° C. for 3 hr. The cooled solution was diluted with CHCl3 and then washed with 1N HCl, sat. naHCO3, and brine, dried (Mg SO4), and concentrated. Flash chromatography (silica, 50% EtOAc/hexanes→EtOAc) gave 6-3 as a yellow solid.
Name
Quantity
28 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg(ClO4)2
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[C:9]1=[O:20])=[O:7])([CH3:4])([CH3:3])[CH3:2].CC#N>C(Cl)(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][NH:10][C:9]1=[O:20])=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(N(CC1)C(=O)OC(C)(C)C)=O
Name
Mg(ClO4)2
Quantity
4.3 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sat. naHCO3, and brine, dried (Mg SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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